D2 and D3 Receptor Affinity Comparison: Sulpiride vs Amisulpride vs Sultopride
In a direct comparative in vitro binding study, sulpiride exhibited substantially lower D2 and D3 receptor affinity compared to amisulpride and sultopride, establishing a clear rank-order potency gradient within the substituted benzamide class [1]. Sulpiride's D2 receptor IC50 of 181 nM represents approximately 6.7-fold lower affinity than amisulpride (IC50 = 27 nM) and approximately 1.5-fold lower affinity than sultopride (IC50 = 120 nM). For the D3 receptor, sulpiride's IC50 of 17.5 nM is approximately 4.9-fold lower than amisulpride (IC50 = 3.6 nM) and approximately 3.6-fold lower than sultopride (IC50 = 4.8 nM) [1].
| Evidence Dimension | D2 and D3 dopamine receptor in vitro binding affinity (IC50) |
|---|---|
| Target Compound Data | Sulpiride: D2 IC50 = 181 nM; D3 IC50 = 17.5 nM |
| Comparator Or Baseline | Amisulpride: D2 IC50 = 27 nM, D3 IC50 = 3.6 nM; Sultopride: D2 IC50 = 120 nM, D3 IC50 = 4.8 nM |
| Quantified Difference | Sulpiride vs Amisulpride: D2 affinity 6.7× lower, D3 affinity 4.9× lower. Sulpiride vs Sultopride: D2 affinity 1.5× lower, D3 affinity 3.6× lower |
| Conditions | In vitro radioligand binding displacement assays using recombinant human dopamine D2 and D3 receptors |
Why This Matters
The 6.7-fold lower D2 affinity compared to amisulpride necessitates higher clinical dosing (600-1,600 mg/day for sulpiride vs 400-800 mg/day for amisulpride), directly impacting procurement volume and cost-per-treatment calculations.
- [1] Blomme A, Conraux L, Poirier P, et al. Amisulpride, Sultopride and Sulpiride: Comparison of Conformational and Physico-Chemical Properties. Springer US. 2000. D2 IC50: amisulpride 27 nM, sultopride 120 nM, sulpiride 181 nM; D3 IC50: amisulpride 3.6 nM, sultopride 4.8 nM, sulpiride 17.5 nM. View Source
